Cas no 1528500-29-9 (1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-2-yl}ethan-1-one)
1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-2-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one
- 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanone
- 1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-2-yl}ethan-1-one
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- MDL: MFCD29906838
- Inchi: 1S/C9H12N2O/c1-7(12)9-6-8-4-2-3-5-11(8)10-9/h6H,2-5H2,1H3
- InChI Key: XVSMJKPTSVSBAS-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C2CCCCN2N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- XLogP3: 1
- Topological Polar Surface Area: 34.9
1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-2-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255951-1g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 1g |
$914.0 | 2023-09-14 | |
| Enamine | EN300-255951-5g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 5g |
$2650.0 | 2023-09-14 | |
| Enamine | EN300-255951-10g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 10g |
$3929.0 | 2023-09-14 | |
| Ambeed | A858740-1g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 1g |
$884.0 | 2024-04-23 | |
| Enamine | EN300-255951-0.05g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
| Enamine | EN300-255951-0.1g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
| Enamine | EN300-255951-0.25g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
| Enamine | EN300-255951-0.5g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-255951-1.0g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
| Enamine | EN300-255951-2.5g |
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one |
1528500-29-9 | 95% | 2.5g |
$1791.0 | 2024-06-19 |
1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-2-yl}ethan-1-one Suppliers
1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-2-yl}ethan-1-one Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-2-yl}ethan-1-one
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one
The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one (CAS No. 1528500-29-9) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically pyrazolopyridines, which have garnered considerable attention due to their unique structural properties and versatile reactivity. The pyrazolo[1,5-a]pyridine core of this molecule is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring. This arrangement imparts the compound with aromaticity and conjugation, making it highly stable and reactive under certain conditions.
Recent studies have highlighted the importance of pyrazolopyridine derivatives in medicinal chemistry. For instance, researchers have explored the use of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one as a potential lead compound in the development of new drugs targeting various diseases. Its ability to form hydrogen bonds and its planar structure make it an ideal candidate for interactions with biological macromolecules such as proteins and nucleic acids. This property has led to investigations into its role as a ligand in metalloenzyme inhibition and as a component in drug delivery systems.
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyridine core. One common approach is the condensation of an appropriate diamine with a carbonyl compound under acidic or basic conditions. The subsequent introduction of the ethanone group is achieved through alkylation or acylation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.
In terms of applications, pyrazolopyridine derivatives like this compound have found uses in materials science as well. For example, they are being explored as components in organic semiconductors due to their high electron mobility and thermal stability. The conjugated π-system of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one allows for efficient charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have also investigated its potential as a precursor for more complex materials with tailored electronic properties.
From an environmental perspective, the development of sustainable synthetic routes for CAS No. 1528500-29-9 is a growing area of interest. Green chemistry principles are being applied to minimize waste and reduce energy consumption during production. For instance, solvent-free reactions and catalytic processes are being employed to enhance the eco-friendliness of this compound's synthesis.
In conclusion, 1-{4H
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